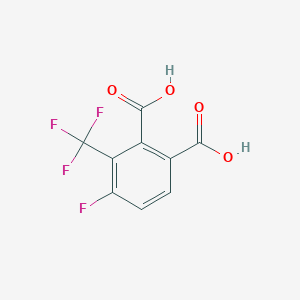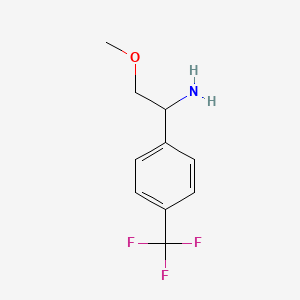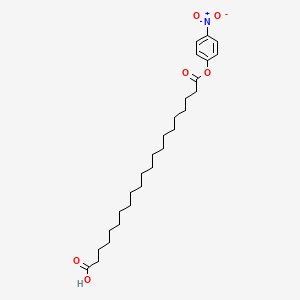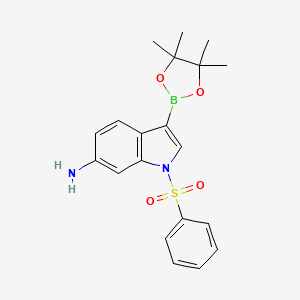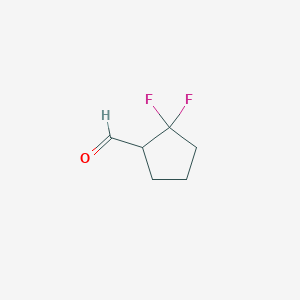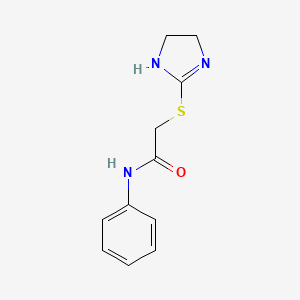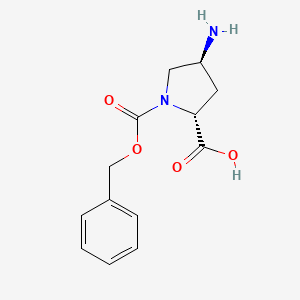
3-(Azetidin-3-yl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-3-yl)picolinonitrile is a heterocyclic compound that features both an azetidine ring and a picolinonitrile moiety The azetidine ring is a four-membered nitrogen-containing ring, while the picolinonitrile group is a derivative of pyridine with a nitrile functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)picolinonitrile typically involves the formation of the azetidine ring followed by its attachment to the picolinonitrile moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
3-(Azetidin-3-yl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Azetidinones
Reduction: Amines
Substitution: Various substituted azetidines
科学研究应用
3-(Azetidin-3-yl)picolinonitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-(Azetidin-3-yl)picolinonitrile is not well-documented. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity.
相似化合物的比较
3-(Azetidin-3-yl)picolinonitrile can be compared with other similar compounds, such as:
3-(Azetidin-3-yl)pyridine: Similar structure but lacks the nitrile group.
3-(Azetidin-3-yl)acetate: Contains an acetate group instead of a nitrile group.
3-(Azetidin-3-yl)benzonitrile: Contains a benzonitrile moiety instead of a picolinonitrile group.
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
属性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC 名称 |
3-(azetidin-3-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-4-9-8(2-1-3-12-9)7-5-11-6-7/h1-3,7,11H,5-6H2 |
InChI 键 |
QVLGMQVGCMIZQM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=C(N=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


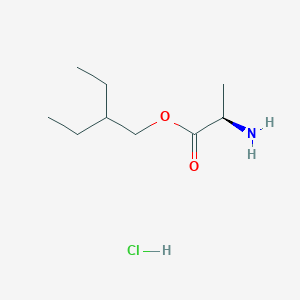
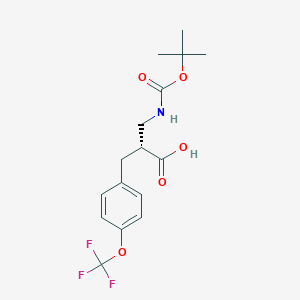
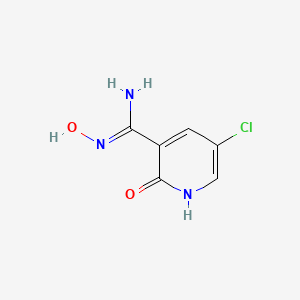

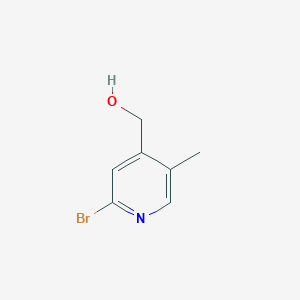
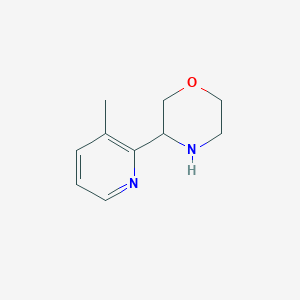
![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)
